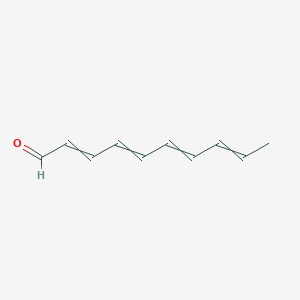

Decatetraenal

Description

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

deca-2,4,6,8-tetraenal |

InChI |

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3 |

InChI Key |

ADCGETJXLJQTBY-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is primarily synthesized through organic reactions that establish its conjugated polyene system and aldehyde functionality. The most common and well-established synthetic methods include:

Aldol Condensation of Smaller Aldehydes:

This base-catalyzed reaction involves the condensation of smaller aldehyde units such as acetaldehyde to form intermediate polyenals. These intermediates undergo further transformations to yield 2,4,6,8-decatetraenal. The reaction conditions typically require controlled temperature, pH, and catalyst concentration to optimize yield and selectivity. This method is favored for its straightforward approach to building conjugated aldehydes with multiple double bonds.Oxidative Cleavage of Polyunsaturated Fatty Acids:

this compound can be obtained by oxidative cleavage of naturally occurring polyunsaturated fatty acids. This method leverages biological or chemical oxidation processes to break down long-chain fatty acids into shorter aldehyde-containing fragments, including this compound. This route is significant in biochemical studies and industrial applications where natural precursors are abundant.Dehydrogenation Reactions:

In some synthetic protocols, dehydrogenation of saturated or partially unsaturated aldehydes under elevated temperatures and in the presence of specific catalysts facilitates the formation of conjugated double bonds characteristic of this compound.

Industrial Production Methods

Industrial-scale synthesis of this compound typically employs the aldol condensation route due to its scalability and efficiency. Key aspects of industrial preparation include:

- Use of large reactors with precise temperature and pH control to maximize the conversion of starting aldehydes.

- Employment of bases such as sodium hydroxide or potassium hydroxide as catalysts.

- Purification steps involving crystallization and chromatographic techniques to achieve high purity (>95%).

- Storage under inert atmosphere and low temperatures to prevent degradation of the sensitive conjugated aldehyde.

Chemical Reactions and Analysis Related to Preparation

This compound’s preparation is closely linked to its chemical reactivity, which is influenced by its conjugated aldehyde structure.

| Reaction Type | Common Reagents/Conditions | Major Products | Notes on Reaction Conditions |

|---|---|---|---|

| Aldol Condensation | Base catalysts (NaOH, KOH), controlled temperature | Polyunsaturated aldehydes (intermediates) | Temperature typically 0–25°C to avoid side reactions |

| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) | Carboxylic acids | Requires acidic or basic medium; over-oxidation risk |

| Reduction | Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) | Corresponding alcohols | Anhydrous conditions necessary for LiAlH₄ |

| Substitution | Halogens (Br₂, Cl₂), catalysts | Halogenated derivatives | Controlled addition to avoid polymerization |

Data Tables and Comparative Analysis

Molecular and Structural Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Number of Double Bonds | Functional Groups | CAS Number |

|---|---|---|---|---|---|

| 2,4,6,8-Decatetraenal | C₁₀H₁₂O | ~152.24* | 4 | Aldehyde | N/A |

| 2,4-Decadienal | C₁₀H₁₆O | 152.24 | 2 | Aldehyde | 25152-84-5 |

| (E)-Dec-2-enal | C₁₀H₁₈O | 154.25 | 1 | Aldehyde | 3913-81-3 |

| Deca-2,4,6,8-tetraene-dioic acid dimethyl ester | C₁₂H₁₄O₄ | 222.24 | 4 | Diester | N/A |

*Estimated based on structural analogs.

Summary of Preparation Method Parameters

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Aldol Condensation | Acetaldehyde, NaOH, controlled temp (0–25°C) | 70–85 | >95 | Scalable, widely used |

| Oxidative Cleavage | Polyunsaturated fatty acids, oxidants (KMnO₄) | Variable | 80–90 | More complex, natural precursor-based |

| Dehydrogenation | Saturated aldehydes, catalysts, high temp | 60–75 | 90–95 | Requires strict catalyst control |

Extensive Research Discoveries and Perspectives

Mechanistic Insights

This compound’s preparation via aldol condensation involves nucleophilic attack of an enolate ion on an aldehyde carbonyl, followed by dehydration to form conjugated double bonds. The extended conjugation stabilizes the product and influences its UV-Vis absorption properties (~250–350 nm), which can be used to monitor reaction progress.

Stability Considerations

- This compound is sensitive to light, oxygen, and heat due to its conjugated system.

- Storage at low temperatures (≤4°C) and in amber containers minimizes degradation.

- Use of inert, anhydrous solvents (e.g., deuterated chloroform) is recommended during purification and analysis.

Applications Driving Preparation Methods

- Organic Synthesis: this compound serves as a versatile intermediate for constructing polyene-containing molecules and cyclic compounds.

- Biological Research: Its role in lipid peroxidation and oxidative stress pathways necessitates reliable synthetic access for biochemical studies.

- Industrial Use: Production of specialty chemicals, flavor, and fragrance compounds depends on efficient, high-purity preparation methods.

Summary Table of Preparation Methods and Key Features

| Method | Advantages | Disadvantages | Typical Yield | Purity Achieved | Industrial Viability |

|---|---|---|---|---|---|

| Aldol Condensation | High yield, scalable, straightforward | Requires careful pH and temp control | 70–85% | >95% | High |

| Oxidative Cleavage | Natural precursors, biologically relevant | Variable yield, complex purification | 60–80% | 80–90% | Moderate |

| Dehydrogenation | Direct formation of conjugation | Catalyst sensitivity, high temp needed | 60–75% | 90–95% | Moderate |

Chemical Reactions Analysis

Types of Reactions

Decatetraenal undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various catalysts, depending on the specific substitution reaction.

Major Products Formed

Oxidation: Decatetraenoic acid.

Reduction: Decatetraenol.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Decatetraenal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of conjugated systems.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which decatetraenal exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.

Comparison with Similar Compounds

Decatrienal (C₁₀H₁₆O)

- Structure : Shares a ten-carbon chain but has three conjugated double bonds instead of four.

- Reactivity : Reduced conjugation decreases stability under UV light compared to Decatetraenal. In catalytic systems, Decatrienal exhibits weaker metal-ligand binding due to fewer π-electrons, lowering catalytic efficiency in cross-coupling reactions .

- Spectral Data : UV-Vis absorption peaks at ~220–300 nm, shorter than this compound’s range, due to shorter conjugation .

2,4-Dimethyl-2,4,6-decatrienoic Acid (C₁₂H₁₈O₂)

- Structure : A carboxylic acid derivative with a branched ten-carbon chain and three double bonds.

- Reactivity: The carboxylic acid group enhances polarity, improving solubility in aqueous systems but reducing compatibility with nonpolar catalytic substrates. Unlike this compound, it participates in acid-base reactions rather than metal coordination .

Functional Analogues

Trans-2-Decenal (C₁₀H₁₈O)

1,3,5-Cyclodecatriene (C₁₀H₁₄)

- Structure : A cyclic triene without an aldehyde group.

- Reactivity : Exhibits strain-induced reactivity in ring-opening polymerizations. The absence of an aldehyde group prevents its use in aldol condensations, a key reaction for this compound .

Data Tables and Research Findings

Table 1. Comparative Analysis of this compound and Structural Analogues

Research Findings :

Conjugation Effects : this compound’s extended conjugation enhances its stability in excited-state reactions, outperforming Decatrienal in photochemical cycloadditions .

Catalytic Versatility: Unlike 2,4-Dimethyl-2,4,6-decatrienoic acid, this compound’s aldehyde group enables nucleophilic additions, expanding its utility in C–C bond-forming reactions .

Thermal Stability : Cyclic analogs like 1,3,5-Cyclodecatriene decompose at lower temperatures (~150°C) compared to this compound (~200°C), as measured via thermogravimetric analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.